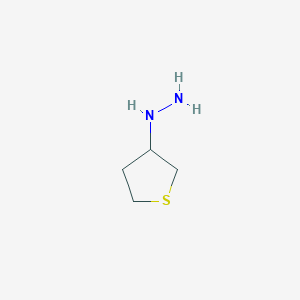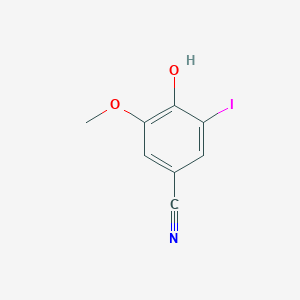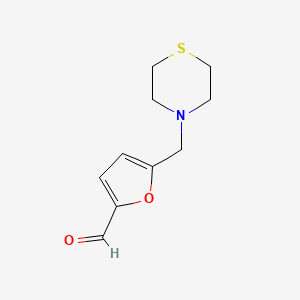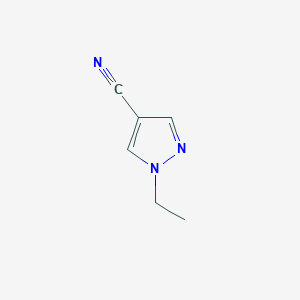
1-ethyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1H-pyrazole-4-carbonitrile (1-EPC) is an organic compound that is commonly used in scientific research as a reagent, catalyst, and synthetic intermediate. It has a wide range of applications in the synthesis of various organic compounds and can be used in the study of biological processes. This article will provide an overview of 1-EPC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Application 1: One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives
- Summary of the Application : This research presents an environmentally friendly procedure for the synthesis of pyrazole and its derivatives through a multicomponent reaction using SPVA as a heterogeneous acid catalyst .
- Methods of Application : The synthesis protocol of the SPVA catalyst includes functionalization of polyvinyl alcohol by sulfonic acid groups. The SPVA catalyst was then tested for its activity toward a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine .
- Results or Outcomes : The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions. The SPVA catalyst showed recyclability up to the sixth cycle without considerable loss in its activity .
Application 2: Facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives
- Summary of the Application : This research focuses on the synthesis of functionalized pyrazole derivatives due to their diverse biological applications .
- Methods of Application : The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .
- Results or Outcomes : The reaction afforded 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate .
Application 3: Synthesis of Nitriles
- Summary of the Application : This research focuses on the synthesis of nitriles, including 4-cyano pyrazole and 5-aminopyrazole .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research mentions the use of derivatives of pirolidine as drugs, such as Piracetam (Nootropilum), and polyvinylpyrrolidone used for dementia cognitive problems .
Application 4: Synthesis of Pyrazole Derivatives
- Summary of the Application : This research presents an innovative protocol for the synthesis of pyrazole derivatives .
- Methods of Application : The protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
- Results or Outcomes : The method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .
Application 5: Synthesis of Nitriles
- Summary of the Application : This research focuses on the synthesis of nitriles, including 4-cyano pyrazole and 5-aminopyrazole .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research mentions the use of derivatives of pirolidine as drugs, such as Piracetam (Nootropilum), and polyvinylpyrrolidone used for dementia cognitive problems .
Application 6: Synthesis of Pyrazole Derivatives
- Summary of the Application : This research presents an innovative protocol for the synthesis of pyrazole derivatives .
- Methods of Application : The protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
- Results or Outcomes : The method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .
特性
IUPAC Name |
1-ethylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVYEGXBMMZIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-pyrazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

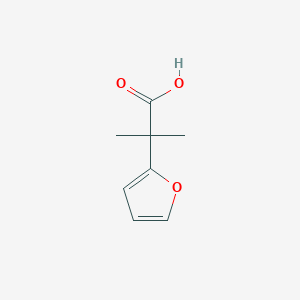
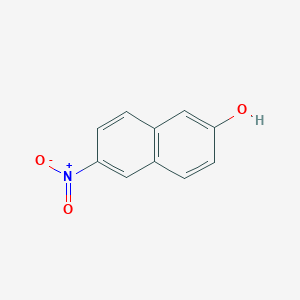
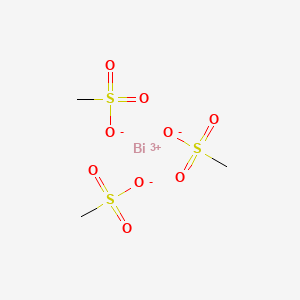
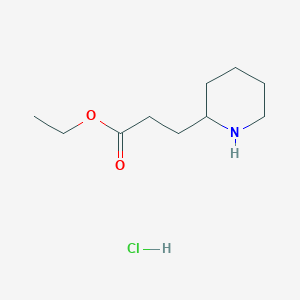

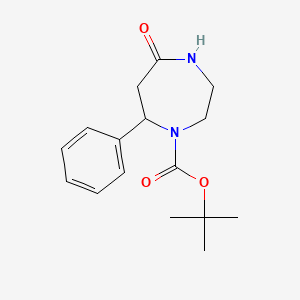
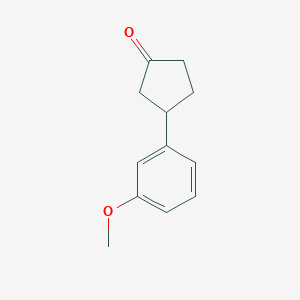

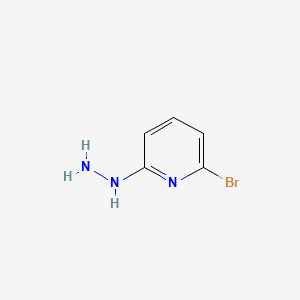

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)
